

A Head-to-Head Comparison of Tyrosine Kinase Peptide 1 from Various Suppliers

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Compound of Interest

Compound Name: Tyrosine Kinase Peptide 1

Cat. No.: B15364295

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For researchers in drug discovery and cell signaling, the quality and consistency of synthetic peptides are paramount. **Tyrosine Kinase Peptide 1**, a common substrate for studying various tyrosine kinases, is available from numerous suppliers. However, batch-to-batch variability in purity, activity, and stability can significantly impact experimental outcomes. This guide provides a framework for a head-to-head comparison of **Tyrosine Kinase Peptide 1** from three different suppliers (designated here as Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols and data presentation.

Data Presentation

The performance of **Tyrosine Kinase Peptide 1** from each supplier was evaluated based on three critical parameters: purity, identity, and functional activity. The quantitative data are summarized in the tables below.

Table 1: Purity and Identity Assessment by LC-MS

Supplier	Lot Number	Theoretical Mass (Da)	Observed Mass (Da)	Purity by HPLC (%)
Supplier A	A-001	1845.1	1845.3	98.5
Supplier B	B-001	1845.1	1845.0	95.2
Supplier C	C-001	1845.1	1846.1	97.1

Table 2: Functional Activity Assessment

Supplier	Lot Number	Specific Activity (pmol/min/μg)
Supplier A	A-001	152.3
Supplier B	B-001	135.8
Supplier C	C-001	148.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

1. Purity and Identity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed to verify the purity and confirm the molecular weight of the synthetic **Tyrosine Kinase Peptide 1**.

- Materials:
 - Tyrosine Kinase Peptide 1** from each supplier
 - HPLC-grade water with 0.1% formic acid (Mobile Phase A)
 - HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
 - C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size)
 - LC-MS system with an electrospray ionization (ESI) source
- Procedure:
 - Reconstitute each peptide in HPLC-grade water to a stock concentration of 1 mg/mL.
 - Dilute the stock solution to a working concentration of 100 μg/mL with Mobile Phase A.
 - Inject 5 μL of the working solution onto the C18 column.

- Perform a linear gradient elution from 5% to 65% Mobile Phase B over 15 minutes at a flow rate of 0.3 mL/min.
- Monitor the eluent by UV absorbance at 214 nm and by mass spectrometry in positive ion mode.
- Analyze the resulting chromatogram to determine the percentage purity based on the area of the main peptide peak relative to the total peak area.
- Deconvolute the mass spectrum to determine the observed molecular weight and compare it to the theoretical mass.

2. Functional Activity Assay (Kinase Assay)

This protocol measures the suitability of the peptide as a substrate for a representative tyrosine kinase (e.g., Src kinase).

- Materials:
 - **Tyrosine Kinase Peptide 1** from each supplier
 - Recombinant active Src kinase
 - Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - ATP
 - A phosphotyrosine-specific antibody
 - A suitable detection system (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer)
- Procedure:
 - Prepare a reaction mixture containing the kinase assay buffer, Src kinase, and the **Tyrosine Kinase Peptide 1** from one supplier at a final concentration of 1 μM.

- Initiate the kinase reaction by adding ATP to a final concentration of 10 μ M.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction by adding EDTA to a final concentration of 50 mM.
- Add the phosphotyrosine-specific antibody and the detection reagents according to the manufacturer's instructions.
- Measure the signal on a compatible plate reader.
- Calculate the specific activity (pmol of phosphate transferred per minute per μ g of enzyme) by comparing the signal to a standard curve of a pre-phosphorylated peptide.
- Repeat for peptides from all suppliers.

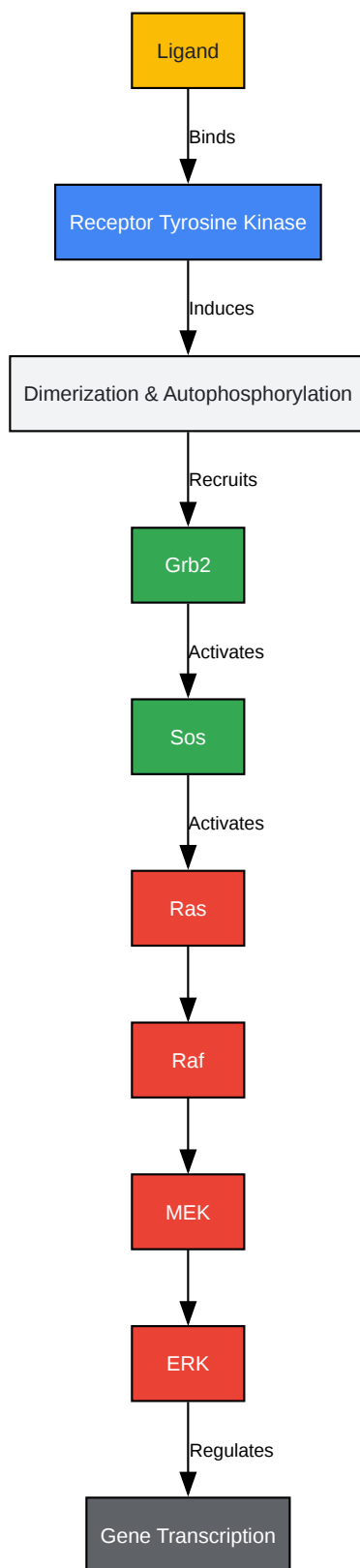
3. Peptide Stability Assay

This protocol assesses the stability of the peptides in solution over time.^{[1][2]}

- Materials:
 - **Tyrosine Kinase Peptide 1** from each supplier
 - Assay buffer (e.g., PBS, pH 7.4)
 - LC-MS system as described in Protocol 1
- Procedure:
 - Reconstitute each peptide to 1 mg/mL in the assay buffer.
 - Take an initial (T=0) sample for LC-MS analysis to determine the initial purity.
 - Incubate the remaining peptide solutions at 37°C.
 - At specified time points (e.g., 24, 48, and 72 hours), take an aliquot from each solution and analyze by LC-MS to determine the remaining percentage of intact peptide.

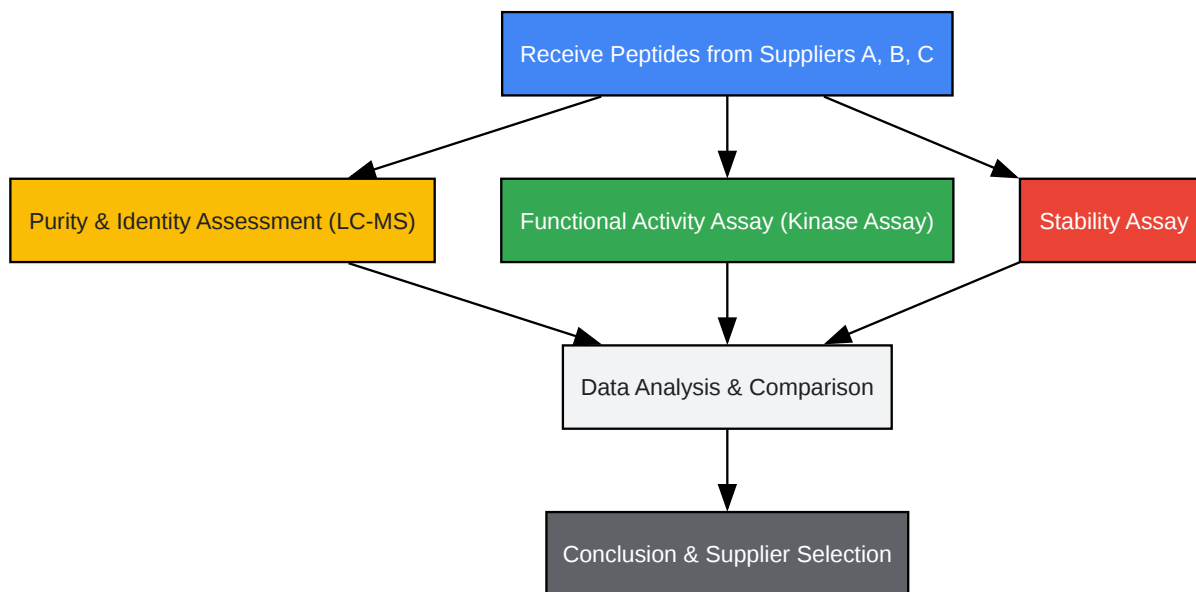
- Plot the percentage of intact peptide versus time to compare the stability of the peptides from different suppliers.

Visualizations



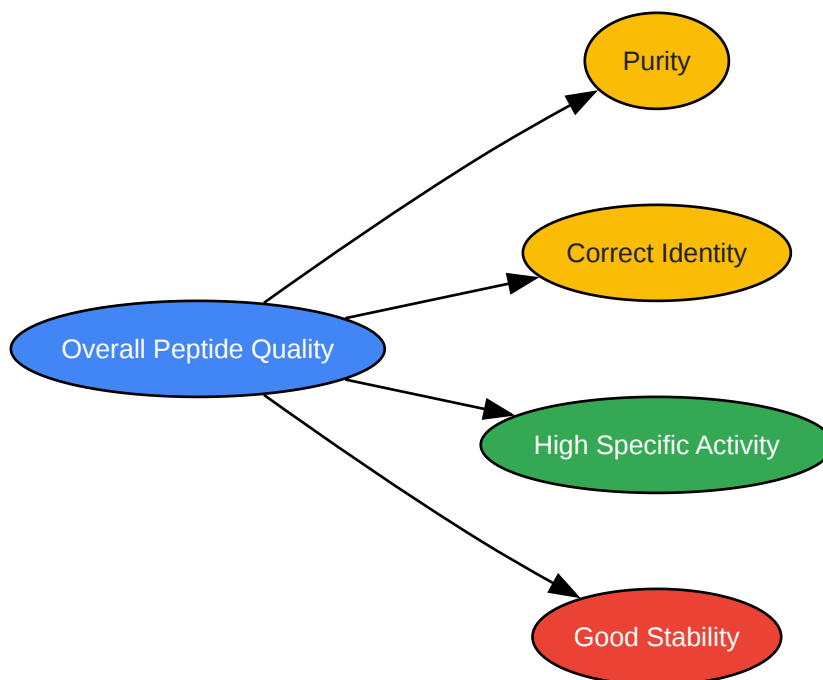
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Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.[3][4]



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Caption: Experimental workflow for comparing **Tyrosine Kinase Peptide 1** from different suppliers.



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Caption: Logical relationship of the key criteria for evaluating peptide quality.

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